molecular formula C10H12N4O B125495 2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol CAS No. 152665-33-3

2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol

Cat. No. B125495
Key on ui cas rn: 152665-33-3
M. Wt: 204.23 g/mol
InChI Key: SYBBZSRVBRTILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05242924

Procedure details

2-Methyl-5-((3,5-dimethyl-4-hydroxyphenyl)-2H-tetrazole (Formula III: R2 =R3 =R4 =CH3) was prepared according to the procedure of Example 1b starting with 2,6-dimethyl-4-cyanophenol. 4.5 Mmol of 6-methyl-3-(4-hydroxyl-1-piperidinyl)pyridazine (Formula IV: R1 =methyl, Y=CH2), 1.14 g DEAD, 6.8 mmol TPP, 5 mmol of 2-methyl-5-(3,5-dimethyl-4-hydroxyphenyl)-2H-tetrazole (Formula III: R2 =R3 =R4 =CH3) were reacted as described in Example 1c. Recrystallization from ethyl acetate afforded a 71.9% yield of the compound of Formula I (R1 =R2 =R3 =R4 =methyl, Y=CH2) m.p. 183°-184° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-methyl-3-(4-hydroxyl-1-piperidinyl)pyridazine
Quantity
4.5 mmol
Type
reactant
Reaction Step Two
Name
Formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DEAD
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6](C#N)[CH:5]=[C:4]([CH3:10])[C:3]=1[OH:11].C(C1N=NC(N2CCC(O)CC2)=CC=1)CC.CCOC(/N=N/C(OCC)=O)=O.[CH3:40][N:41]1[N:45]=[N:44][C:43]([C:46]2[CH:51]=[C:50]([CH3:52])[C:49]([OH:53])=[C:48]([CH3:54])[CH:47]=2)=[N:42]1>>[CH3:10][C:4]1[CH:5]=[C:6]([N:41]2[N:45]=[N:44][CH:43]=[N:42]2)[CH:7]=[C:2]([CH3:1])[C:3]=1[OH:11].[CH3:40][N:41]1[N:45]=[N:44][C:43]([C:46]2[CH:51]=[C:50]([CH3:52])[C:49]([OH:53])=[C:48]([CH3:54])[CH:47]=2)=[N:42]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C#N)C)O
Step Two
Name
6-methyl-3-(4-hydroxyl-1-piperidinyl)pyridazine
Quantity
4.5 mmol
Type
reactant
Smiles
C(CC)C1=CC=C(N=N1)N1CCC(CC1)O
Name
Formula IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=CC=C(N=N1)N1CCC(CC1)O
Name
DEAD
Quantity
1.14 g
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
5 mmol
Type
reactant
Smiles
CN1N=C(N=N1)C1=CC(=C(C(=C1)C)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(N=N1)C1=CC(=C(C(=C1)C)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1O)C)N1N=CN=N1
Name
Type
product
Smiles
CN1N=C(N=N1)C1=CC(=C(C(=C1)C)O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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